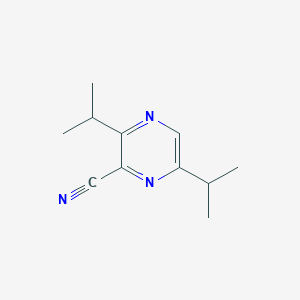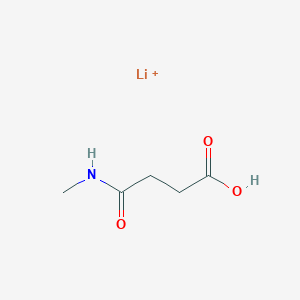
4-Amino-1,2-dihydropyridazine-3,6-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,2-dihydropyridazine-3,6-dithione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydropyridazine-3,6-dithione typically involves the reaction of hydrazine derivatives with dicarbonyl compounds. One common method includes the condensation of hydrazine with a suitable dicarbonyl compound, followed by cyclization and introduction of sulfur atoms to form the dithione structure. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid catalysts, such as ion-exchange resins, can enhance the efficiency of the synthesis by providing a reusable and easily separable catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1,2-dihydropyridazine-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted pyridazine derivatives .
Aplicaciones Científicas De Investigación
4-Amino-1,2-dihydropyridazine-3,6-dithione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, suggesting its use in therapeutic applications.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides
Mecanismo De Acción
The mechanism of action of 4-Amino-1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes involved in microbial growth, such as DNA gyrase and topoisomerase.
Comparación Con Compuestos Similares
Pyridazine: A parent compound with similar nitrogen-containing heterocyclic structure.
Pyridazinone: A derivative with an oxygen atom in place of one of the sulfur atoms.
Dihydropyridazine: A reduced form of pyridazine with similar biological activities.
Uniqueness: 4-Amino-1,2-dihydropyridazine-3,6-dithione is unique due to the presence of both amino and dithione groups, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
69842-32-6 |
|---|---|
Fórmula molecular |
C4H5N3S2 |
Peso molecular |
159.2 g/mol |
Nombre IUPAC |
4-amino-1,2-dihydropyridazine-3,6-dithione |
InChI |
InChI=1S/C4H5N3S2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8) |
Clave InChI |
OWEXCBHUXGFDSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)NNC1=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)



![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)



